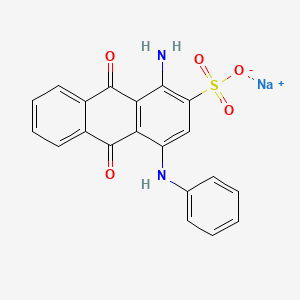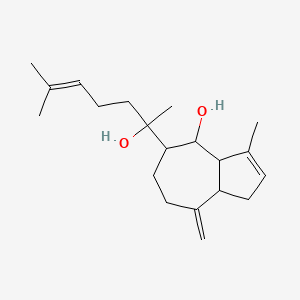
Dictyol E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dictyol E is a natural product found in Dictyota fasciola, Dictyota dichotoma var. intricata, and other organisms with data available.
Aplicaciones Científicas De Investigación
Biomedical Research Applications :
- Dictyol E and related compounds have been used in biomedical research, focusing on immune-cell disease, chemotaxis, and mechanisms of drug action. These studies utilize Dictyostelium discoideum as a model system for analyzing cellular and molecular mechanisms relevant to human health (Williams et al., 2006).
Gene Expression and Functional Genomics :
- Research on gene expression in Dictyostelium discoideum, a social amoeba, has benefited from Dictyol E. This research is pivotal for understanding various biological processes and generating novel insights, particularly in the context of genomics and transcriptomics (Stajdohar et al., 2017).
Pharmacogenetic Research :
- Dictyol E has been employed in pharmacogenetic research using Dictyostelium discoideum. This research model provides methodological advantages for understanding the molecular mechanism of action of compounds, including natural products and medicines (Otto et al., 2016).
Antibacterial Activity :
- The antibacterial activity of Dictyol E has been evaluated. It's found to be effective against various microorganisms, showcasing its potential in the field of antimicrobial research (Riad et al., 2020).
Cancer Research :
- Dictyol E has been studied for its anti-cancer activities. This research is significant for understanding the potential therapeutic applications of Dictyol E in treating cancer (Ovenden et al., 2012).
Propiedades
Nombre del producto |
Dictyol E |
|---|---|
Fórmula molecular |
C20H32O2 |
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
5-(2-hydroxy-6-methylhept-5-en-2-yl)-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulen-4-ol |
InChI |
InChI=1S/C20H32O2/c1-13(2)7-6-12-20(5,22)17-11-9-14(3)16-10-8-15(4)18(16)19(17)21/h7-8,16-19,21-22H,3,6,9-12H2,1-2,4-5H3 |
Clave InChI |
WSCIOJNUJRINER-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC2C1C(C(CCC2=C)C(C)(CCC=C(C)C)O)O |
Sinónimos |
dictyol E |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-[methyl-(3-methylphenyl)sulfamoyl]-1,3,4-thiadiazol-2-yl]-2-furancarboxamide](/img/structure/B1260206.png)
![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-12-butanoyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 3-methylbutanoate](/img/structure/B1260211.png)

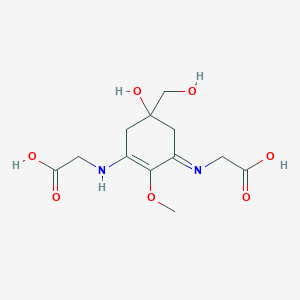
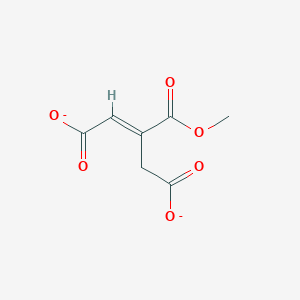
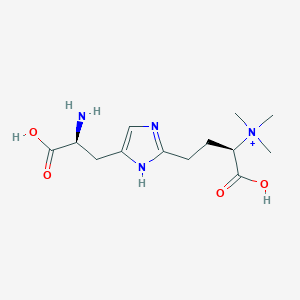
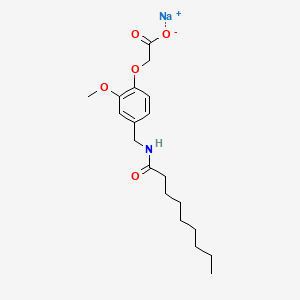
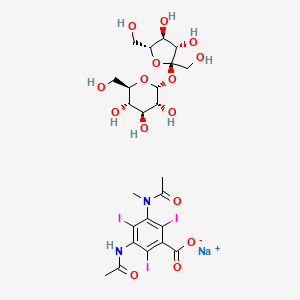
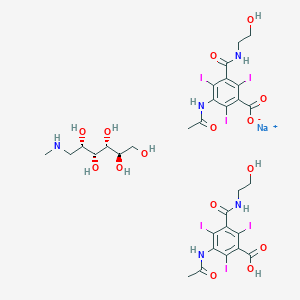
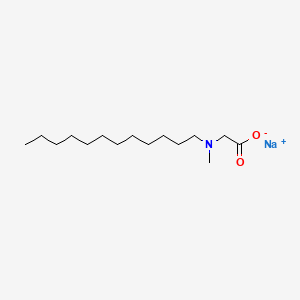
![sodium;(2S,5R,6R)-6-[[(2S)-2-[(8-hydroxy-2-oxochromene-3-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1260224.png)
![5-amino-2-(aminomethyl)-6-[4,6-diamino-2-[[(2S,3S,4S)-4-[(3-amino-4,5-dihydroxy-2-oxanyl)methoxymethyl]-3-hydroxy-2-oxolanyl]oxy]-3-hydroxycyclohexyl]oxyoxane-3,4-diol](/img/structure/B1260226.png)
